molecular formula C16H24ClNO2 B126873 Hexylcaine hydrochloride CAS No. 532-76-3

Hexylcaine hydrochloride

Cat. No. B126873
CAS RN: 532-76-3
M. Wt: 297.82 g/mol
InChI Key: MTFCPNHRBINLRQ-UHFFFAOYSA-N
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Description

Hexylcaine hydrochloride, also known as cyclaine or osmocaine, is a short-acting local anesthetic . It acts by inhibiting sodium channel conduction . Overdose can lead to symptoms such as headache, tinnitus, numbness and tingling around the mouth and tongue, convulsions, inability to breathe, and decreased heart function .


Synthesis Analysis

The synthesis of Hexylcaine involves the reductive amination between 1-Amino-2-propanol and cyclohexanone to give 1-Cyclohexylamino-2-propanol. Treatment with benzoyl chloride gives the ester, completing the synthesis of Hexylcaine .


Molecular Structure Analysis

Hexylcaine hydrochloride has a molecular formula of C16H24ClNO2 . The molecular weight is 297.82 g/mol . The InChI Key is MTFCPNHRBINLRQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Hexylcaine is a local ester-class anesthetic. Local anesthetics produce a transient block of nerve conduction by interfering with sodium channels . This effect of the anesthetic interferes with the development of an action potential across the nerve .


Physical And Chemical Properties Analysis

Hexylcaine hydrochloride has a molecular weight of 297.82 g/mol . The molecular formula is C16H24ClNO2 . The InChI Key is MTFCPNHRBINLRQ-UHFFFAOYSA-N .

Scientific Research Applications

Hexylcaine hydrochloride is a chemical compound primarily used in medical contexts. While direct studies on hexylcaine hydrochloride are limited, insights can be gleaned from research on similar compounds and their applications in various medical fields.

Application in Fluid Resuscitation and Surgery

  • Hydroxyethyl Starch in Fluid Resuscitation : Hydroxyethyl starch (HES) is used in fluid resuscitation for patients with severe sepsis. It helps in maintaining hemodynamic stability but has associated risks like acute kidney injury and increased mortality rates (Perner et al., 2012).
  • Starch Solutions in Perioperative Situations : In surgical contexts, HES solutions are used for blood volume augmentation. However, their safety in the intensive care setting, especially for septic shock patients, has raised concerns (Van der Linden et al., 2013).

Drug Delivery and Stability

  • Stability in Admixtures : Studies have explored the stability of drug admixtures like bupivacaine hydrochloride, relevant for postoperative pain management. These findings could be extrapolated to understand the stability of hexylcaine hydrochloride in similar admixtures (Abdeltawab et al., 2021).
  • Drug Delivery Systems : Research into hydroxyethyl starch-based drug delivery systems, particularly for anticancer drugs, could provide insights into potential applications for hexylcaine hydrochloride in targeted drug delivery (Paleos et al., 2017).

Hemostasis and Blood Cell Behavior

  • Impact on Hemostasis : HES solutions, like those related to hexylcaine hydrochloride, can influence hemostasis, particularly in perioperative situations. This effect is crucial in managing bleeding and transfusion requirements during surgeries (Kozek-Langenecker, 2005).
  • Red Blood Cell Behavior : The interaction of HES with red blood cells, studied through techniques like Micro-Raman spectroscopy, can shed light on how hexylcaine hydrochloride might interact with cellular components in the bloodstream (N et al., 2020).

Safety And Hazards

Overdose of Hexylcaine hydrochloride can lead to symptoms such as headache, tinnitus, numbness and tingling around the mouth and tongue, convulsions, inability to breathe, and decreased heart function . It is also considered a highly flammable liquid and vapor .

properties

IUPAC Name

1-(cyclohexylamino)propan-2-yl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14;/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCPNHRBINLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

532-77-4 (Parent)
Record name Hexylcaine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045321
Record name Hexylcaine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylcaine hydrochloride

CAS RN

532-76-3
Record name Hexylcaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylcaine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylcaine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(benzoyloxy)propyl]cyclohexylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXYLCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00NQ7SDYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
JE Ruben, E Anderson - The American Journal of Surgery, 1949 - Elsevier
‘HILE the drugs now in common use W for bIock anesthesia are quite satisfactory, the search continues for an even better agent. CIinicaI tria1 of hexyICaine hydrochIoride since ApriI, …
Number of citations: 6 www.sciencedirect.com
II LUBOWE - AMA Archives of Dermatology and Syphilology, 1954 - jamanetwork.com
… Hexylcaine hydrochloride is the abbreviated generic name for 1-cyclohexyl- … I have clinically evaluated a new local anesthetic, hexylcaine hydrochloride (1cyclohexylamino-2-…
Number of citations: 1 jamanetwork.com
LW Lee, E Davis, J Barmore - The Journal of Urology, 1954 - auajournals.org
Hexylcaine (l-cyclohexylamino-2-propylbenzoate) was synthesized by Hancock, et al. 1944. 1 Its possible clinical use was suggested by animal studies conducted by Beyer, et al. 1948. …
Number of citations: 4 www.auajournals.org
RA Gordon - Canadian Anaesthetists' Society Journal, 1954 - Springer
From our experience Hexylcaine would appear to be a useful local anaesthetic agent having the advantages of low relative toxicity, prolonged and rapid action, and excellent topical …
Number of citations: 3 link.springer.com
S Biffar, LJ Cohn, VJ Greely, DL Tibbets - Journal of Chromatography A, 1983 - Elsevier
… Hexylcaine hydrochloride belongs to the benzoic acid ester … The analysis of hexylcaine hydrochloride by gas … of the active ingredient, hexylcaine hydrochloride, and the preservatives, …
Number of citations: 4 www.sciencedirect.com
RA ARCURI, W Newman… - The Journal of the …, 1953 - pubs.asahq.org
… EFFECTS DURING GENERAL ANESTHESIA AND HEXYLCAINE HYDROCHLORIDE TOPICAL SPRAY | Anesthesiology | American Society of Anesthesiologists …
Number of citations: 15 pubs.asahq.org
VJ Collins, EA ROVENSTINE - Archives of Surgery, 1962 - jamanetwork.com
… Witness the recent decades, when tetracaine hydrochloride (Pontocaine), lidocaine hydrochloride (Xylocaine) and hexylcaine hydrochloride (Cyclaine) rose successively to prominence …
Number of citations: 2 jamanetwork.com
RD Eichner, RJ Arnold - Archives of Biochemistry and Biophysics, 1979 - Elsevier
… Labs; and hexylcaine hydrochloride was purchased from … were obtained with hexylcaine hydrochloride injection into … from animals treated with hexylcaine hydrochloride. The hexylcaine …
Number of citations: 11 www.sciencedirect.com
EG LIPOW, KM KRON, RT SMITH - AMA Archives of Surgery, 1958 - jamanetwork.com
… This exhibit processes the application of extra-articular injections of prednisolone tertiary butylacetate with or without hexylcaine hydrochloride for tendon, ligament, muscle, and bursal …
Number of citations: 3 jamanetwork.com
CP Boyan, WS Howland - Journal of the American Medical …, 1959 - jamanetwork.com
… of 5% hexylcaine hydrochloride. The ensuing cough spreads the hexylcaine over the tracheolaryngeal mucous surfaces. The method has been used successfully in all but 54 of 10,204 …
Number of citations: 6 jamanetwork.com

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